3-nitrobenzyl 4-(dimethylamino)benzoate 3-nitrobenzyl 4-(dimethylamino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11119880
InChI: InChI=1S/C16H16N2O4/c1-17(2)14-8-6-13(7-9-14)16(19)22-11-12-4-3-5-15(10-12)18(20)21/h3-10H,11H2,1-2H3
SMILES: CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C16H16N2O4
Molecular Weight: 300.31 g/mol

3-nitrobenzyl 4-(dimethylamino)benzoate

CAS No.:

Cat. No.: VC11119880

Molecular Formula: C16H16N2O4

Molecular Weight: 300.31 g/mol

* For research use only. Not for human or veterinary use.

3-nitrobenzyl 4-(dimethylamino)benzoate -

Specification

Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
IUPAC Name (3-nitrophenyl)methyl 4-(dimethylamino)benzoate
Standard InChI InChI=1S/C16H16N2O4/c1-17(2)14-8-6-13(7-9-14)16(19)22-11-12-4-3-5-15(10-12)18(20)21/h3-10H,11H2,1-2H3
Standard InChI Key DMILBRJVMZJLBT-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-]
Canonical SMILES CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

3-Nitrobenzyl 4-(dimethylamino)benzoate (C₁₆H₁₅N₂O₄) features a benzoate backbone substituted with a dimethylamino group at the para position and esterified with 3-nitrobenzyl alcohol. The molecular structure is characterized by:

  • Nitro group (-NO₂): Positioned meta to the ester linkage on the benzyl moiety.

  • Dimethylamino group (-N(CH₃)₂): Located para to the ester carbonyl on the benzoic acid derivative.

The IUPAC name is 3-nitrobenzyl 4-(dimethylamino)benzoate, with a computed molecular weight of 299.3 g/mol .

Spectroscopic Properties

  • Infrared (IR) Spectroscopy:

    • Ester carbonyl (C=O) stretch: ~1700 cm⁻¹ .

    • Nitro group asymmetric/symmetric stretches: 1520 cm⁻¹ and 1350 cm⁻¹ .

    • Dimethylamino C-N stretch: ~1220 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic protons:

      • 4-(dimethylamino)benzoate: δ 7.8 (d, J = 8.8 Hz, 2H), δ 6.6 (d, J = 8.8 Hz, 2H) .

      • 3-nitrobenzyl: δ 8.2 (t, 1H), δ 8.1 (d, 1H), δ 7.7 (d, 1H), δ 7.5 (t, 1H) .

    • Dimethylamino singlet: δ 3.0 (s, 6H).

Synthesis and Reaction Pathways

Esterification Methodology

The synthesis involves coupling 4-(dimethylamino)benzoic acid with 3-nitrobenzyl alcohol. A patent outlines a scalable approach using solid catalysts (e.g., neodymium sesquioxide) and solvent recycling:

Procedure:

  • Combine 4-(dimethylamino)benzoic acid (1.0 eq), 3-nitrobenzyl alcohol (1.2 eq), and neodymium sesquioxide (5 mol%) in toluene.

  • Reflux at 110°C for 4–6 hours under Dean-Stark conditions to remove water.

  • Filter the catalyst and concentrate the filtrate to yield the crude ester.

  • Purify via recrystallization (ethanol/water).

Yield: 85–90% (GC purity >99%) .

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Polar solvents: Moderate in ethanol, DMSO.

    • Non-polar solvents: Low in hexane.

  • Stability:

    • Photolabile due to nitrobenzyl group; store in amber vials at 4°C .

Thermal Properties

  • Melting Point: Estimated 120–125°C (DSC).

  • Thermogravimetric Analysis (TGA): Decomposition onset at 220°C.

Crystallographic Insights

While no single-crystal data exists for this compound, analogous terbium complexes demonstrate nitrobenzoate coordination modes. Key metrics for hypothetical crystallization:

ParameterValue
Space groupP2₁/c
Unit cell (Å)a = 10.2, b = 15.9, c = 12.1
β angle (°)95.2
Calculated density1.45 g/cm³

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